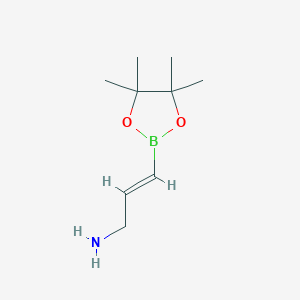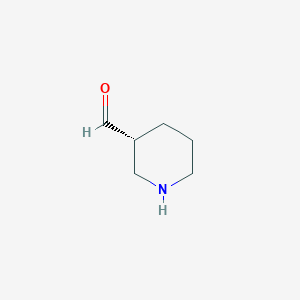
1-Fluoro-3-(1-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1-nitroethyl)benzene is an organic compound with the molecular formula C8H8FNO2 It is characterized by a benzene ring substituted with a fluoro group at the first position and a nitroethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(1-nitroethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 1-fluoro-3-ethylbenzene. The reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: Industrial production of this compound often involves the same nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(1-nitroethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenols, amines, potassium carbonate, dimethylformamide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Fluoro-3-(1-aminoethyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: 1-Fluoro-3-(1-carboxyethyl)benzene.
Scientific Research Applications
1-Fluoro-3-(1-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and fluoro groups.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs with specific biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(1-nitroethyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluoro group can influence the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
1-Fluoro-3-nitrobenzene: Similar structure but lacks the ethyl group, leading to different reactivity and applications.
3-Fluoronitrobenzene: Another positional isomer with different substitution patterns affecting its chemical behavior.
1-Fluoro-3-(1-aminoethyl)benzene: A reduction product of 1-fluoro-3-(1-nitroethyl)benzene with different chemical properties.
Uniqueness: this compound is unique due to the presence of both a fluoro and a nitroethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-fluoro-3-(1-nitroethyl)benzene |
InChI |
InChI=1S/C8H8FNO2/c1-6(10(11)12)7-3-2-4-8(9)5-7/h2-6H,1H3 |
InChI Key |
WXAUYRLTWHDJQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15306832.png)




![3-[4-(Difluoromethyl)phenyl]-5-methylaniline](/img/structure/B15306881.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide hydrochloride](/img/structure/B15306898.png)
![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)

![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)
![5-chloro-3-methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B15306931.png)
